Fh-510

説明

Contextualization of FH-510 within Medicinal Chemistry and Pharmacology

Within medicinal chemistry and pharmacology, this compound is recognized primarily as a ligand for sigma (σ) receptors. uni.luctdbase.orguni.luidrblab.net Sigma receptors are a distinct class of binding sites found in the central nervous system and various peripheral tissues. uni.lu Although their precise physiological roles are still under investigation, sigma receptors have been implicated in a wide array of cellular functions, including the regulation of ion channels, modulation of neurotransmitter release, calcium signaling, cell proliferation, survival, and death. ctdbase.org They have also been suggested to play a role in learning processes, memory, mood alteration, affective disorders, and schizophrenia. uni.luctdbase.org

Academic research has demonstrated that this compound is a potent and selective ligand for rat brain sigma recognition sites. uni.luctdbase.orguni.luidrblab.net Studies have shown that this compound exhibits differential binding to sigma receptor subtypes, specifically discriminating between (+)-3-PPP sites and DTG sites. uni.lu It binds preferentially to the (+)-3-PPP recognition sites in rat brain. uni.lu This selective binding profile makes this compound a valuable tool for researchers investigating the specific functions and pharmacological potential of different sigma receptor subtypes.

Detailed research findings on the binding of this compound to rat brain membranes have provided quantitative insights into its interaction with sigma receptors. The inhibitory effect of this compound on the binding of 3H-3-PPP to rat brain membranes was found to be significantly more potent than its effect on [3H]DTG binding. uni.lu Specifically, this compound was reported to be 260 times more potent in inhibiting 3H-3-PPP binding compared to [3H]DTG binding. uni.lu Further analysis indicated that this compound inhibits 3H-3-PPP binding in a competitive manner, while its inhibitory effect on [3H]DTG binding is noncompetitive. uni.lu

The following table summarizes key binding data for this compound:

| Ligand | Target Site | Inhibition Potency (Relative to [3H]DTG) | Mode of Inhibition |

| This compound | 3H-3-PPP Binding | ~260 times more potent | Competitive |

| This compound | [3H]DTG Binding | 1x (Reference) | Noncompetitive |

(Note: This table is intended to be interactive in a suitable digital format, allowing for sorting and filtering of data.)

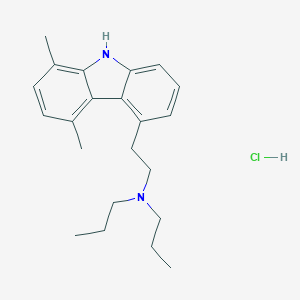

Significance of Carbazole (B46965) Derivatives in Chemical Biology Research

Carbazole derivatives, the structural class to which this compound belongs, hold significant importance in chemical biology and medicinal chemistry research. The carbazole nucleus, a tricyclic structure comprising two benzene (B151609) rings fused onto a central pyrrole (B145914) ring, serves as a versatile pharmacophore. This structural motif is found in various natural products and synthetic compounds exhibiting a broad spectrum of biological activities.

Research into carbazole derivatives has uncovered diverse pharmacological properties, including anti-inflammatory, antibacterial, antifungal, antiviral, anticancer, antiparasitic, antihypertensive, antineuropathic, anti-Alzheimer, antidiabetic, anticonvulsant, neuroprotective, and antioxidant effects. These compounds can exert their effects by interacting with various molecular targets, such as protein kinases and other crucial proteins involved in cellular signaling pathways. The inherent structural flexibility of the carbazole core allows for chemical modifications that can significantly influence the biological activity and selectivity of the resulting derivatives. ontosight.ai This makes the carbazole scaffold a valuable starting point for the design and synthesis of novel compounds with potential therapeutic applications. The study of compounds like this compound contributes to the broader understanding of how modifications to the carbazole structure impact their interactions with biological targets, such as sigma receptors, and their potential as pharmacological agents.

Structure

2D Structure

特性

CAS番号 |

139304-28-2 |

|---|---|

分子式 |

C22H31ClN2 |

分子量 |

358.9 g/mol |

IUPAC名 |

N-[2-(5,8-dimethyl-9H-carbazol-4-yl)ethyl]-N-propylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C22H30N2.ClH/c1-5-13-24(14-6-2)15-12-18-8-7-9-19-21(18)20-16(3)10-11-17(4)22(20)23-19;/h7-11,23H,5-6,12-15H2,1-4H3;1H |

InChIキー |

NSLYKDHGJLVNIJ-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)CCC1=C2C(=CC=C1)NC3=C(C=CC(=C23)C)C.Cl |

正規SMILES |

CCCN(CCC)CCC1=C2C(=CC=C1)NC3=C(C=CC(=C23)C)C.Cl |

他のCAS番号 |

139304-28-2 |

同義語 |

5,8-dimethyl-4-(2-(dipropylamino)ethyl)carbazol 5,8-dimethyl-4-(2-di-n-propylaminoethyl)carbazole FH 510 FH-510 |

製品の起源 |

United States |

Synthetic Methodologies for Fh 510 and Analogous Carbazole Systems

Strategies for Carbazole (B46965) Core Synthesis and Functionalization

Traditional methods for synthesizing the carbazole nucleus include the Graebe-Ullmann reaction, Bucherer carbazole synthesis, and Borsche-Drechsel cyclization reaction. researchgate.nettandfonline.com The Graebe-Ullmann reaction, for instance, involves obtaining carbazole from aminodiphenylamine through diazotization and heating. tandfonline.com Bucherer carbazole synthesis involves the reaction of aryl hydrazine (B178648) with naphthol in the presence of sodium bisulfite, followed by cyclization and dehydrogenation. researchgate.nettandfonline.com The Borsche-Drechsel cyclization reaction involves the condensation of phenylhydrazine (B124118) with cyclohexanone, cyclization under acidic conditions to form tetrahydrocarbazole, and subsequent dehydrogenation. researchgate.nettandfonline.com

More recent approaches to carbazole core synthesis and functionalization include transition metal-catalyzed cyclization reactions, C-H activation, annulations, and cycloadditions. rsc.orgchim.itchim.it Palladium-catalyzed reactions are frequently employed, such as intramolecular C-H activation for the synthesis of functionalized carbazoles. rsc.orgnih.gov Copper-catalyzed intramolecular oxidative coupling to form C-N bonds is also utilized and is widely applicable for carbazole synthesis. tandfonline.com Metal-free methodologies have also been developed. chim.it

Functionalization of the carbazole core can occur at various positions, including the nitrogen atom (N-substitution) and the carbon atoms (C-functionalization). epstem.netfrontiersin.org N-substitution can affect the solubility and functionality of carbazole derivatives. frontiersin.org C-H functionalization, often mediated by transition metals like palladium or rhodium, allows for the introduction of functional groups such as alkyl, aryl, alkenyl, alkynyl, allyl, acyl, acetoxy, cyano, boryl, halogen, perfluoroalkyl, chalcogen, amido, and amino groups at specific positions on the carbazole core. chim.itresearchgate.net Direct nitrene C-H insertions using aryl sulfilimines as nitrene precursors represent another method for synthesizing unprotected carbazoles under milder conditions. nih.gov

Methodological Considerations for Side Chain Elaboration and Derivatization

The introduction and modification of side chains are crucial steps in synthesizing complex carbazole derivatives like FH-510. Side chain elaboration can significantly influence a compound's properties, including its biological activity. ontosight.airsc.org

Methods for side chain introduction often involve coupling reactions and functional group transformations. For example, Friedel-Crafts acylation can be used to introduce acyl-containing side chains onto the carbazole core. researchgate.net Subsequent reactions, such as esterification and derivatization with hydroxylamine, can further modify these side chains. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to synthesize biphenyl (B1667301) intermediates that are then cyclized to form carbazoles with various substituents. researchgate.nettandfonline.com

Derivatization at the nitrogen atom of the carbazole core is commonly achieved through N-alkylation reactions, which can be performed under various conditions, including microwave irradiation in dry media. frontiersin.orgresearchgate.net The nature and position of side chains can impact the material's organization and properties, as demonstrated by the effect of siloxane functionalization on the organization and photophysical properties of carbazole-based materials. rsc.orgmdpi.com

Advanced Synthetic Approaches for Targeted Analog Generation

Advanced synthetic approaches aim to generate targeted carbazole analogs with specific structural features and properties. These often involve cascade reactions, multi-component reactions, and strategies that allow for high regioselectivity and functional group tolerance.

Lewis acid-mediated cascade annulation methods have been developed for preparing functionalized carbazoles and related polyaromatic heterocyclic compounds. rsc.org These methods can involve Friedel-Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, C-N bond formations, aromatization, and domino reactions. rsc.org

Thermal electrocyclization of divinylindoles has been employed as a strategy for synthesizing quino[4,3-b]carbazole frameworks, which are related to the carbazole system. nih.gov This approach involves a sequence of reactions including Wittig reactions, electrocyclization, dehydrogenation, and reductive cyclization. nih.gov

The design and synthesis of carbazole derivatives with structural diversity can involve integrating the carbazole moiety with different pharmacophores through reactions like amide bond formation, hydrazide formation, and hydrazone formation. nih.gov

The development of new synthetic methodologies continues to expand the range of accessible carbazole structures. For instance, the use of aryl sulfilimines as nitrene precursors for intramolecular C-H aminations provides a new method for synthesizing unprotected carbazoles and related heterocycles. nih.gov

The synthesis of complex carbazole-based natural products, such as dictyodendrin B, showcases multi-step synthetic routes involving key steps like reductive cyclization, photochemical electrocyclization, regioselective bromination, and side chain installation through organolithium chemistry and oxidation reactions. nih.gov

The ability to precisely control the synthesis and functionalization of the carbazole core and its side chains is essential for generating targeted analogs with desired chemical and physical properties.

Pharmacological Investigations and Mechanistic Elucidation of Fh 510

Exploration of Potential Biological Activities of FH-510 in Preclinical Settings

Preclinical studies are a critical phase in drug development, involving laboratory and animal testing to evaluate the potential effects and toxicity of investigational compounds before human trials. While carbazole (B46965) derivatives, in general, have been explored for various biological activities, specific detailed preclinical investigations profiling the antioxidant, anti-inflammatory, and neuroprotective efficacy solely of this compound were not extensively detailed in the available search results nih.gov.

Antioxidant Activity Profiling

General research indicates that carbazole derivatives can possess antioxidant properties nih.gov. Antioxidant activity is commonly assessed in preclinical settings through various in vitro methods, such as DPPH and FRAP assays, which evaluate a compound's ability to scavenge free radicals. However, specific data from studies profiling the antioxidant activity of this compound itself were not found within the provided information.

Anti-inflammatory Response Modulation

Carbazole derivatives have also been suggested to exhibit anti-inflammatory properties nih.gov. Preclinical assessment of anti-inflammatory activity often involves in vitro studies using cell lines stimulated with inflammatory agents, measuring the modulation of inflammatory mediators or pathways. While the structural class suggests potential, specific research findings detailing this compound's effects on anti-inflammatory response modulation in preclinical models were not available in the search results.

Neuroprotective Efficacy Assessment

The neuroprotective potential of compounds is investigated in preclinical studies to assess their ability to protect neuronal cells from damage or dysfunction. Given that some carbazole derivatives show neuroprotective effects nih.gov, this compound might hold similar potential. However, specific preclinical efficacy assessments focused on the neuroprotective effects of this compound were not found in the provided information.

Identification of Molecular Targets and Ligand-Receptor Interactions

Identifying the molecular targets of a compound is crucial for understanding its mechanism of action. Research has provided specific insights into the interaction of this compound with certain biological targets, particularly receptors.

Receptor Binding Studies

This compound has been identified as a potent and selective ligand for sigma recognition sites. Studies using rat brain membranes demonstrated that this compound binds to sigma ligand binding sites with high affinity. The compound exhibited an IC50 value of 4.8 ± 1.0 nM for sigma binding sites, a potency comparable to that of haloperidol (B65202) (2.2 ± 0.2 nM), a known sigma ligand. Furthermore, investigations into the selectivity of this compound revealed a lack of significant affinity for other binding sites, including dopamine (B1211576) D2 and phencyclidine sites. This selectivity profile suggests that this compound primarily interacts with sigma receptors. Receptor binding studies, often involving radiolabeled ligands, are standard methods for quantifying the affinity and selectivity of a compound for a particular receptor.

The binding affinity data for this compound and comparator compounds are summarized below:

| Compound | Target Site | IC50 (nM) | Reference |

| This compound | Sigma binding sites (rat brain) | 4.8 ± 1.0 | |

| Haloperidol | Sigma binding sites (rat brain) | 2.2 ± 0.2 | |

| This compound | Dopamine D2 sites | No significant affinity | |

| This compound | Phencyclidine sites | No significant affinity |

Enzymatic Activity Modulation Analyses

Analyses of enzymatic activity modulation assess a compound's ability to alter the rate or function of enzymes. While this compound's interaction with receptors has been investigated, specific research detailing the modulation of enzymatic activity by this compound was not found in the provided search results. It is important to distinguish the compound this compound from the enzyme Fumarate Hydratase (FH), which is involved in the TCA cycle and has been a subject of enzymatic studies. The available information does not indicate that this compound (the carbazole derivative) directly modulates the activity of Fumarate Hydratase or other enzymes.

Cellular Pathway Elucidation

Based on the available information, this compound is identified as a sigma 1 receptor (Sig-1R) agonist nih.gov. The sigma 1 receptor is a chaperone protein primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membranes (MAMs) nih.govmdpi.comwikipedia.orgmdpi.com. Upon ligand binding, including by agonists like this compound, Sig-1R can dissociate from binding immunoglobulin protein (BiP) and translocate to other cellular locations, such as the plasma membrane and the nuclear envelope nih.govmdpi.com. This translocation and interaction with various proteins at different cellular sites are key to Sig-1R's role in modulating cellular signaling.

The Sig-1R is known to modulate calcium signaling, particularly the release of calcium from the ER via IP3 receptors, which impacts mitochondrial bioenergetics and cellular stress responses mdpi.comwikipedia.org. It also interacts with various ion channels, including voltage-gated potassium and sodium channels, and modulates their activity wikipedia.orgfrontiersin.org. The precise cellular pathways initiated and modulated by this compound as a Sig-1R agonist would involve these interactions, although specific studies detailing this compound's effects on these pathways were not found in the search results.

Signaling Cascades and Downstream Effectors of this compound

As a sigma 1 receptor agonist, this compound's effects on signaling cascades and downstream effectors would be mediated through the known functions of Sig-1R activation. Activation of Sig-1R has been linked to several signaling pathways, including those involved in oxidative stress response, neuroprotection, and cell survival mdpi.comnih.govresearchgate.netfrontiersin.orgmdpi.com.

Downstream effectors of Sig-1R activation include:

Modulation of calcium signaling between the ER and mitochondria, impacting ATP production and reducing oxidative stress mdpi.com.

Interaction with and modulation of ion channels wikipedia.orgfrontiersin.org.

Upregulation of neurotrophic factors such as BDNF and GDNF and activation of their downstream pathways, including ERK1/2 and Akt, which are involved in neuronal survival and plasticity nih.govfrontiersin.org.

Activation of the NRF2 signaling pathway, which leads to the upregulation of antioxidant enzymes and protection against oxidative stress mdpi.comresearchgate.netmdpi.com.

Modulation of autophagy, a cellular process involved in degradation and recycling of cellular components wikipedia.orgresearchgate.net.

Potential enhancement of downstream signaling of other receptors, such as dopamine D1 receptors nih.gov.

While these are known downstream effects of Sig-1R activation by various agonists, specific research detailing which of these cascades and effectors are significantly impacted by this compound was not available in the search results. Further research specifically investigating the downstream effects of this compound is needed to provide detailed findings and data tables.

Preclinical Research Models and Experimental Approaches in Fh 510 Studies

In Vitro Assay Systems for Biological Evaluation

In vitro assay systems are fundamental tools in the early stages of preclinical research, enabling the assessment of a compound's biological activity and interactions in a controlled environment. For FH-510, these systems have been particularly informative in characterizing its target engagement properties.

Biochemical Assays for Target Engagement

Biochemical assays have been instrumental in elucidating the interaction of this compound with its molecular targets, specifically sigma binding sites. Studies using radiolabeled this compound ([³H]this compound) have demonstrated its saturable and reversible binding to sigma binding sites in guinea-pig and rat brain membranes.

Research indicates that [³H]this compound binds selectively and with high affinity to sigma binding sites. In guinea-pig brain membranes, Scatchard plot analysis revealed a dissociation constant (Kd) of 6.0 ± 0.63 nM and a maximal number of binding sites (Bmax) of 1763.3 ± 177.4 fmol/mg protein (n = 7). The association rate constant (k+1) was determined to be 0.023 min⁻¹·nM⁻¹, and the dissociation rate constant (k-1) was 0.081 min⁻¹.

Further studies in rat brain membranes compared the inhibitory effect of this compound on the binding of different sigma ligands, such as ³H-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine (³H-3-PPP) and [³H]1,3-di-o-tolylguanidine ([³H]DTG). This compound demonstrated a significantly higher potency in inhibiting ³H-3-PPP binding compared to [³H]DTG binding, being 260 times more potent. Scatchard plot analysis suggested that this compound inhibits ³H-3-PPP binding in a competitive manner, while its inhibitory effect on [³H]DTG binding was noncompetitive. These findings suggest that this compound preferentially binds to (+)-3-PPP recognition sites in rat brain.

The binding characteristics of this compound to sigma receptors are summarized in the table below:

| Parameter | Value (Guinea-pig brain membranes) | Value (Rat brain membranes) | Reference |

| Target | Sigma binding sites | Sigma binding sites | |

| Ligand | [³H]this compound | ³H-3-PPP, [³H]DTG | |

| Kd | 6.0 ± 0.63 nM | Not directly reported for this compound vs (+)-3-PPP/DTG | |

| Bmax | 1763.3 ± 177.4 fmol/mg protein | Not directly reported for this compound vs (+)-3-PPP/DTG | |

| k+1 | 0.023 min⁻¹·nM⁻¹ | Not reported | |

| k-1 | 0.081 min⁻¹ | Not reported | |

| Inhibition Potency (vs DTG) | Not reported | 260 times more potent than on [³H]DTG binding | |

| Binding Type (vs +3-PPP) | Not reported | Competitive | |

| Binding Type (vs DTG) | Not reported | Noncompetitive |

These biochemical studies provide fundamental data on the binding affinity and selectivity of this compound for sigma receptors, which is crucial for understanding its potential pharmacological effects.

Cellular Imaging and Functional Studies

Specific information regarding the use of cellular imaging or other functional studies to evaluate this compound was not found in the provided search results. Cellular imaging techniques are valuable for visualizing the localization of a compound within cells, assessing its impact on cellular structures, or monitoring dynamic cellular processes.

In Vivo Preclinical Models for Efficacy and Mechanism Validation

In vivo preclinical models are essential for evaluating the efficacy of a compound in a living system and validating its proposed mechanism of action within a more complex biological context.

Animal Model Selection and Rationale for Disease Relevance

Based on the available search results, specific details regarding the selection of animal models for studying this compound or the rationale for their relevance to particular diseases were not found. The choice of an appropriate animal model in preclinical research is critical and is typically guided by the disease being studied, the biological target of the compound, and the desired endpoints of the study.

Biomarker Analysis in Preclinical In Vivo Systems

Biomarker analysis in preclinical in vivo systems plays a critical role in understanding the pharmacodynamics of a compound, assessing its potential efficacy, and identifying early indicators of biological response or potential toxicity before clinical trials. These studies utilize various animal models to evaluate how a drug candidate like this compound interacts with biological systems in a complex, living organism. Preclinical biomarkers can include measurable biochemical, physiological, or molecular variables that provide insights into a drug's mechanism of action, efficacy, and safety wikipedia.orglabr.cc.

Common approaches in preclinical in vivo biomarker analysis include the measurement of protein levels, gene expression, enzymatic activity, or specific metabolites that are indicative of the compound's effects wikipedia.org. For instance, in studies involving neurological compounds, biomarkers might relate to neurotransmitter levels, receptor occupancy, or markers of neuronal activity or health. In other disease models, biomarkers could involve inflammatory markers, indicators of tissue damage or repair, or markers of disease progression. The selection of specific biomarkers is typically guided by the known or hypothesized mechanism of action of the compound and the pathophysiology of the disease being studied.

Due to the absence of specific published data on this compound's preclinical in vivo biomarker analysis in the available search results, it is not possible to provide detailed research findings or illustrative data tables specific to this compound in this section.

Potential Therapeutic Applications of Fh 510: Preclinical Perspectives

Translational Potential Based on Preclinical Pharmacological Profiles

Preclinical evaluation of FH-510 has focused on its interaction with sigma binding sites, particularly in rat brain membranes. Studies have demonstrated that this compound is a potent ligand for these sites. The compound exhibited an IC50 value of 4.8 ± 1.0 nM for sigma ligand binding sites in rat brain membranes. This affinity is comparable to that of haloperidol (B65202), a known sigma ligand, which showed an IC50 of 2.2 ± 0.2 nM in the same studies. nih.gov

A key aspect of the preclinical characterization of this compound is its selectivity. Evaluation of its affinity for other binding sites, including dopamine (B1211576) D2 and phencyclidine binding sites, revealed a lack of significant affinity, suggesting a high selectivity for sigma binding sites. nih.gov This selectivity is a crucial factor in assessing the translational potential of a compound, as it can indicate a lower likelihood of off-target effects that could lead to undesirable pharmacological actions.

The interaction of this compound with sigma-1 receptors suggests potential therapeutic applications given the known roles of sigma-1 receptors in modulating various neurological processes, including neuroprotection, neuronal excitability, and neurotransmitter systems. frontiersin.orgfrontiersin.orgwikipedia.orgnih.govmdpi.commdpi.com The high potency and selectivity observed in preclinical binding studies support the rationale for exploring this compound's effects in relevant disease models.

Exploration of Disease Modifying Effects in Relevant Preclinical Models

Preclinical studies have explored the in vivo effects of this compound in relevant animal models. One notable finding is the suppression of (+)-N-allylnormetazocine ((+)-SKF10,047)-induced stereotyped behavior in mice following oral administration of this compound. nih.gov Stereotyped behavior induced by agents like (+)-SKF10,047, a sigma agonist, is considered a preclinical model relevant to certain neurological and psychiatric conditions where sigma receptor systems are implicated.

The suppression of this behavior by this compound suggests a potential pharmacological effect that could be relevant to modifying disease states characterized by altered sigma receptor activity. The observed effect occurred with an ED25 value of 0.54 mg/kg. nih.gov This demonstrated potency in an in vivo behavioral model further supports the preclinical interest in this compound. For comparison, (+)-alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol ((+)-BMY14802), another compound studied in relation to sigma receptors, showed an ED25 value of 7.6 mg/kg in suppressing the same behavior, indicating that this compound was approximately 14-fold more potent in this specific preclinical model. nih.gov

These preclinical findings, while specific to a particular induced behavior in mice, provide initial evidence of this compound's ability to exert pharmacological effects in a living system relevant to neurological function modulated by sigma receptors. Further exploration in other preclinical models of nervous system diseases could potentially reveal broader disease-modifying effects.

Table 1: Preclinical Pharmacological Data for this compound

| Assay | Species/Model | Parameter | Value | Comparison Compound (Parameter, Value) | Citation |

| Sigma ligand binding sites affinity (IC50) | Rat brain membranes | IC50 | 4.8 ± 1.0 nM | Haloperidol (IC50, 2.2 ± 0.2 nM) | nih.gov |

| Suppression of (+)-SKF10,047-induced behavior | Mice (in vivo, oral) | ED25 | 0.54 mg/kg | (+)-BMY14802 (ED25, 7.6 mg/kg) | nih.gov |

Strategies for Optimizing Preclinical Efficacy

While the provided search results highlight the potency and selectivity of this compound in preclinical settings nih.gov, detailed strategies specifically for optimizing the preclinical efficacy of this compound are not explicitly described. Preclinical optimization typically involves medicinal chemistry efforts to improve pharmacokinetic properties, target engagement, potency, selectivity, and reduce potential liabilities. Given that this compound was a compound investigated for its sigma ligand properties nih.gov, optimization strategies would likely have focused on refining its interaction with the sigma-1 receptor and improving its pharmacological profile for the treatment of nervous system diseases.

Advanced Research Directions and Emerging Methodologies for Fh 510

Novel Synthetic Routes for Enhanced Yield and Purity

The synthesis of carbazole (B46965) analogues with activity at sigma receptors has been a component of research in this area patsnap.com. Although specific novel synthetic routes designed explicitly for enhancing the yield and purity of FH-510 are not extensively detailed in publicly available research, the development of such compounds generally involves multi-step organic synthesis. Improving synthetic methodologies for complex molecules like substituted carbazoles often focuses on developing more efficient catalytic systems, optimizing reaction conditions to minimize byproducts, and employing advanced purification techniques to achieve high purity. Given that this compound was under development by a pharmaceutical company, it is likely that proprietary synthetic routes were explored to optimize its production, but these details are not available in the examined literature.

Integration of Omics Technologies in Mechanistic Studies

The application of omics technologies (such as genomics, transcriptomics, proteomics, and metabolomics) has become increasingly vital in elucidating the complex mechanisms of action of pharmaceutical compounds researchgate.netebi.ac.uknih.gov. These approaches can provide a comprehensive view of the molecular changes induced by a compound within a biological system researchgate.net. While omics studies have been broadly applied to understand drug mechanisms and disease etiology, specific published research detailing the integration of omics technologies for mechanistic studies specifically on this compound was not identified in the conducted searches researchgate.netebi.ac.uknih.govembl.deforeum.org. Future research directions could potentially involve using transcriptomics or proteomics to understand how this compound's interaction with the σ1 receptor affects gene and protein expression profiles, or metabolomics to explore downstream metabolic pathway alterations.

Development of Advanced Preclinical Models for Comprehensive Evaluation

Interdisciplinary Approaches in Carbazole Chemistry and Biology

The study of this compound exemplifies an interdisciplinary approach, combining synthetic organic chemistry (specifically carbazole chemistry) with biological and pharmacological investigations ontosight.aipatsnap.comresearchgate.net. Carbazole derivatives constitute a class of compounds with diverse potential biological activities ontosight.ai. Research in this area involves the synthesis of novel carbazole structures and the evaluation of their interactions with biological targets, such as the σ1 receptor in the case of this compound patsnap.com. This interdisciplinary field continues to explore the structure-activity relationships of carbazole scaffolds to develop compounds with improved potency, selectivity, and desired pharmacological profiles. The identification of this compound as a selective σ1 receptor agonist highlights the potential of exploring the carbazole chemical space for ligands targeting this receptor and other biological pathways patsnap.com.

Q & A

Q. How can researchers address peer review critiques of this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。